molecular formula C13H10FNO B14860348 6-(4-Fluoro-3-methylphenyl)nicotinaldehyde

6-(4-Fluoro-3-methylphenyl)nicotinaldehyde

Cat. No.: B14860348
M. Wt: 215.22 g/mol
InChI Key: AIIDOYFGZUGYRF-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a 4-fluoro-3-methylphenyl group and an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzene and pyridine-3-carbaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 6-(4-fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: 6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carboxylic acid.

    Reduction: 6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-fluoro-3-methyl-phenyl)-pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The fluorine atom can also influence the compound’s binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenylboronic acid: Shares the 4-fluoro-3-methylphenyl group but differs in the functional group attached to the aromatic ring.

    4-Fluoro-3-methyl-alpha-pyrrolidinovalerophenone: Another compound with a 4-fluoro-3-methylphenyl group, used as a synthetic stimulant.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

6-(4-fluoro-3-methylphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10FNO/c1-9-6-11(3-4-12(9)14)13-5-2-10(8-16)7-15-13/h2-8H,1H3

InChI Key

AIIDOYFGZUGYRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=C2)C=O)F

Origin of Product

United States

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